molecular formula C20H16N2 B11545025 Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino-

Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino-

Katalognummer B11545025
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: AUEADQYQIGHBSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- is a complex nitrogen-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- can be achieved through a multi-component reaction. One efficient method involves the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile and p-toluenesulfonic acid (p-TSA) as a catalyst. The reaction is typically carried out in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of magnetically recoverable nano-catalysts can enhance the efficiency and sustainability of the process by allowing easy separation and reuse of the catalyst .

Analyse Chemischer Reaktionen

Types of Reactions

Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- has several scientific research applications:

Wirkmechanismus

The mechanism of action of indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- is unique due to its specific substitution pattern and the presence of the phenylimino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C20H16N2

Molekulargewicht

284.4 g/mol

IUPAC-Name

3,7-dimethyl-N-phenylindeno[2,1-c]pyridin-9-imine

InChI

InChI=1S/C20H16N2/c1-13-8-9-16-17-11-14(2)21-12-19(17)20(18(16)10-13)22-15-6-4-3-5-7-15/h3-12H,1-2H3

InChI-Schlüssel

AUEADQYQIGHBSS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C3=C(C2=NC4=CC=CC=C4)C=NC(=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.